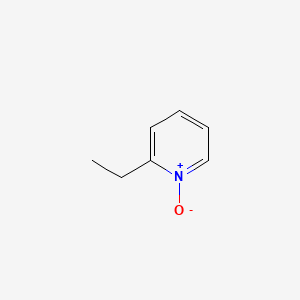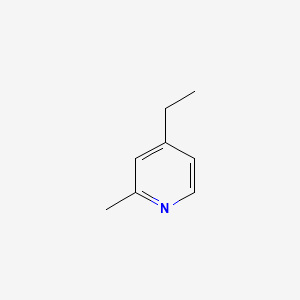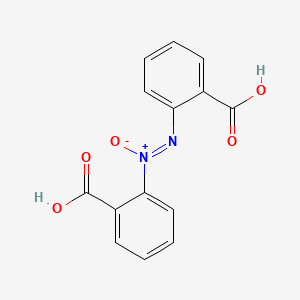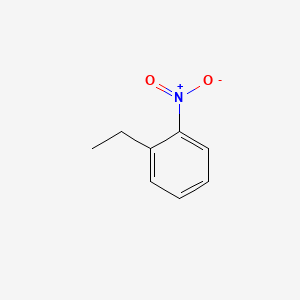
2-Ethylpyridine 1-oxide
Übersicht
Beschreibung
2-Ethylpyridine 1-oxide is a chemical compound related to the pyridine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-Ethylpyridine 1-oxide, they do provide insights into the behavior of similar compounds and their derivatives, which can be extrapolated to understand the properties and reactions of 2-Ethylpyridine 1-oxide.
Synthesis Analysis
The synthesis of pyridine N-oxide derivatives can be complex, involving various catalysts and reaction conditions. For instance, the synthesis of nickel 2-iminopyridine N-oxide complexes involves different substitution patterns on the pyridine ring, which affect the catalytic activity for ethylene polymerization . Similarly, chemoenzymatic synthesis methods have been used to create chiral 2,2'-bipyridine ligands and their N-oxide derivatives, indicating that enzymatic processes can be employed to synthesize N-oxide derivatives with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of pyridine N-oxides is characterized by the presence of a nitrogen-oxygen (N-O) bond. In the case of 2-hydroxymethylpyridine N-oxide, X-ray diffraction studies have shown that the N-O dative bond length is 1.321 Å, and the dative oxygen is involved in intermolecular hydrogen bonding . This information suggests that in 2-Ethylpyridine 1-oxide, the N-O bond would play a crucial role in its molecular structure and interactions.
Chemical Reactions Analysis
Pyridine N-oxides can undergo various chemical reactions, including oxidation, reduction, and rearrangement. For example, 2-ethyl-4-thiocarbamoylpyridine exhibits oxidation and reduction reactions at different pH levels, which are dependent on the electrochemical properties of the compound . The Meisenheimer rearrangement of 2-ethyl-1,4,5,10b-tetrahydro-2H-azetopyrido[3,4-b]indole N-oxides leads to the formation of epoxyhexahydroazocino[5,6-b]indoles, demonstrating the reactivity of N-oxides under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine N-oxides are influenced by their substituents and reaction conditions. The catalytic oxydehydrogenation of 2-ethylpyridine, for example, has been studied using various metal oxides and phosphates as catalysts, with SnO2 SiO2 showing promising results in terms of conversion and selectivity . These findings suggest that the physical and chemical properties of 2-Ethylpyridine 1-oxide would be similarly affected by the choice of catalyst and reaction parameters.
Wissenschaftliche Forschungsanwendungen
1. Electrochemistry
- Application : Pyridine derivatives, including 2-Ethylpyridine 1-oxide, are important heterocyclic compounds used in pharmaceuticals and chemical reagents for organic synthesis . They are also used in the study of redox reaction mechanisms .
- Methods : The study involves the use of electrochemical methods to investigate the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .
- Results : The study contributes to the understanding of redox reaction mechanisms and the synthesis of new compounds .
2. Synthesis of 2-Methylpyridines
- Application : 2-Methylpyridines, which can be synthesized from pyridine derivatives like 2-Ethylpyridine 1-oxide, are valuable chemical products used in various industries such as fine chemicals, polymers, agrochemicals, etc .
- Methods : The synthesis involves a continuous flow setup, progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results : The method produces α-methylated pyridines in a greener fashion than conventional batch reaction protocols, with shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
3. Copper(II) Complexes
- Application : Copper(II) complexes with 2-Ethylpyridine have been synthesized and characterized .
- Methods : The study involves the use of X-ray diffraction, thermogravimetry, vibrational and EPR spectroscopy as well as theoretical methods .
- Results : The study contributes to the understanding of the properties of copper(II) complexes with 2-Ethylpyridine .
4. Anticancer Studies
- Application : Copper(II) complexes with 2-ethylpyridine have been studied for their potential anticancer properties .
- Methods : The cytotoxicity of the compounds was tested in vitro against various cancer cell lines . Furthermore, Pluronic P-123 micelles loaded with selected complexes were proposed to overcome low solubility and to minimize systemic side effects .
- Results : More detailed study revealed that complex 3 loaded inside micelles causes DU-145 cells’ death with simultaneous decrease of mitochondrial membrane potential and a high level of reactive oxygen species generation .
5. Redox Mechanism Studies
- Application : Pyridine derivatives, including 2-Ethylpyridine, are used in the study of redox mechanisms .
- Methods : Electrochemistry is a convenient method for redox mechanism studies of these compounds .
- Results : The study contributes to the understanding of redox mechanisms and antioxidant status determination .
6. Nanotechnology
- Application : Pyridine derivatives, including 2-Ethylpyridine, can be used in the synthesis of metal oxide nanoparticles . These nanoparticles have applications in various fields of science and technology, including biomedical, environmental, energy, and agricultural practices .
- Results : The green synthesized metal oxide nanoparticles have shown a pivotal role in several applications such as nano-adsorbents, nano-membranes, photocatalysts, and disinfection of wastewater from microbes .
7. Gas Sensors
- Application : Metal oxide nanoparticles, which can be synthesized from pyridine derivatives like 2-Ethylpyridine, have been used in the development of semiconducting metal oxide gas sensors . These sensors can detect environmental gases, highly toxic gases, combustible gases, and volatile organic compounds .
- Methods : The gas sensing properties of different metal oxides nanoparticles towards specific target gases have been individually discussed .
- Results : Promising metal oxide nanoparticles for sensitive and selective detection of each gas have been identified .
8. Biomedical Applications
- Application : Iron oxide nanoparticles, which can be synthesized from pyridine derivatives like 2-Ethylpyridine, have been extensively used in multifunctional biomedical fields due to their biocompatible, biodegradable, and low toxicity . They have applications in anticancer, antibacterial, and cell labeling activities .
- Methods : The cytotoxicity of the compounds is tested in vitro against various cancer cell lines .
- Results : More detailed study revealed that certain complexes loaded inside micelles cause cell death with simultaneous decrease of mitochondrial membrane potential and a high level of reactive oxygen species generation .
Eigenschaften
IUPAC Name |
2-ethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLHRLVWZSCASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197489 | |
| Record name | 2-Ethylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyridine 1-oxide | |
CAS RN |
4833-24-3 | |
| Record name | Pyridine, 2-ethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4833-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylpyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylpyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














